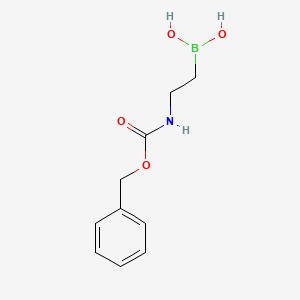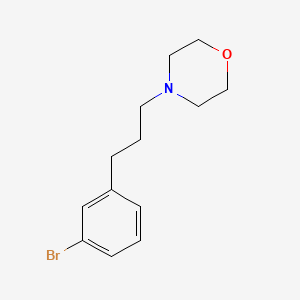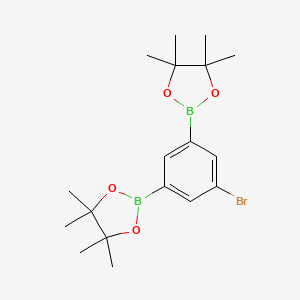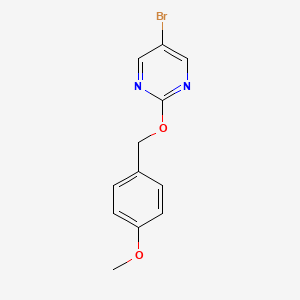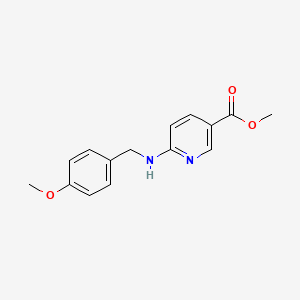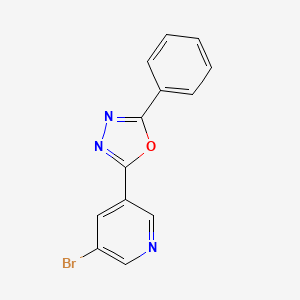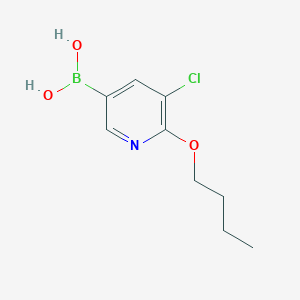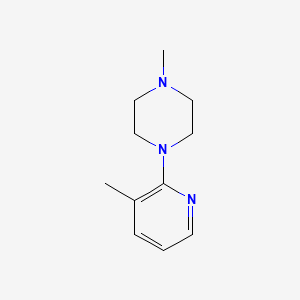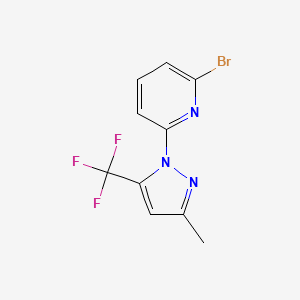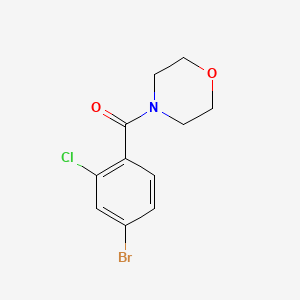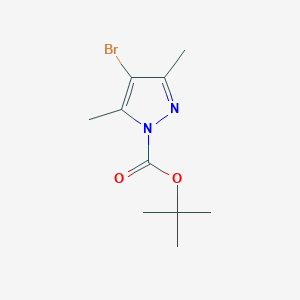![molecular formula C12H22ClIN2O B1522814 Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide CAS No. 1485426-18-3](/img/structure/B1522814.png)
Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide
Übersicht
Beschreibung
Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide is a complex organic compound with a unique structure. It finds applications in diverse fields such as chemistry, biology, medicine, and industry due to its unique properties and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide typically involves multiple steps, combining various organic reactions. Key reactions include alkylation, nucleophilic substitution, and quaternization of amines.
Alkylation: : Initially, the base compound is alkylated using a suitable alkylating agent under controlled temperature and solvent conditions to introduce the trimethyl group.
Nucleophilic Substitution: : The phenoxyethyl part is attached through a nucleophilic substitution reaction, where the phenol reacts with an appropriate haloalkane.
Quaternization: : The final step involves the quaternization of the amine group, often using methyl iodide, to form the azanium ion, followed by the addition of hydrochloride to stabilize the structure.
Industrial Production Methods
Industrial production methods optimize reaction conditions to increase yield and purity. This typically involves:
Optimized reaction temperatures: to maximize reaction rates and minimize by-product formation.
High-efficiency solvents: to dissolve reactants and facilitate reactions.
Automated reactor systems: to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide undergoes several key reactions:
Oxidation: : The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: : Reductive conditions, such as using sodium borohydride, can lead to the formation of amine derivatives.
Substitution: : The azanium ion can undergo substitution reactions with various nucleophiles, resulting in diverse functionalized derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Methanol, ethanol, dichloromethane, acetonitrile.
Major Products Formed
Oxidation, reduction, and substitution reactions lead to the formation of N-oxides, amine derivatives, and functionalized azanium compounds, respectively.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide serves as an important intermediate for synthesizing complex organic molecules
Biology
In biological research, this compound is used to study interactions with biological macromolecules, providing insights into biochemical pathways and molecular mechanisms of action.
Medicine
In medicinal chemistry, it is explored for its potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry
In industrial applications, the compound's unique properties are utilized in the synthesis of advanced materials, such as polymers and dyes, enhancing their functionality and performance.
Wirkmechanismus
The mechanism of action of Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide involves its interaction with molecular targets such as enzymes and receptors. The azanium ion can form electrostatic and hydrogen bonds with target molecules, influencing their activity and function. This interaction modulates biochemical pathways, leading to desired therapeutic or industrial outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium chloride iodide
Trimethyl({2-[4-(ethylamino)phenoxy]ethyl})azanium chloride iodide
Trimethyl({2-[4-(dimethylamino)phenoxy]ethyl})azanium chloride iodide
Uniqueness
Trimethyl({2-[4-(methylamino)phenoxy]ethyl})azanium hydrochloride iodide stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. Compared to its analogs, it offers enhanced stability and specificity in reactions, making it a valuable compound in research and industrial applications.
This comprehensive article provides a detailed understanding of this compound, from its synthesis and reactions to its diverse applications and unique features.
Eigenschaften
IUPAC Name |
trimethyl-[2-[4-(methylamino)phenoxy]ethyl]azanium;iodide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N2O.ClH.HI/c1-13-11-5-7-12(8-6-11)15-10-9-14(2,3)4;;/h5-8,13H,9-10H2,1-4H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVGXYJPAZCBHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCC[N+](C)(C)C.Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



